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Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclopentene

Cat. No.: B128113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles of 1-
pyrrolidino-1-cyclopentene, a key intermediate in organic synthesis. The document outlines

its chemical properties, synthesis, and core reactivity, with a focus on its application in the

formation of carbon-carbon bonds. Detailed experimental protocols and quantitative data are

presented to support its practical application in a laboratory setting.

Core Concepts
1-Pyrrolidino-1-cyclopentene is a cyclic enamine, a class of compounds characterized by a

nitrogen atom attached to a double bond. This structural feature renders the β-carbon atom

nucleophilic, making it a powerful tool for the α-functionalization of ketones.[1] Enamines, such

as 1-pyrrolidino-1-cyclopentene, serve as synthetic equivalents of enolates but offer the

distinct advantage of reacting under milder, neutral conditions, which helps to prevent side

reactions like polyalkylation that can occur with base-catalyzed enolate chemistry.[2]

The primary utility of 1-pyrrolidino-1-cyclopentene lies in the Stork Enamine Synthesis, a

versatile method for the alkylation and acylation of ketones.[2][3] This three-step process

involves:

Formation of the enamine from a ketone (cyclopentanone) and a secondary amine

(pyrrolidine).
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Alkylation or acylation of the enamine with an appropriate electrophile.

Hydrolysis of the resulting iminium salt to yield the α-substituted ketone.

This methodology is widely employed in the synthesis of complex organic molecules, including

natural products and pharmaceutical agents.[1][3]

Physicochemical and Spectroscopic Data
Accurate characterization of 1-pyrrolidino-1-cyclopentene is crucial for its effective use. The

following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of 1-Pyrrolidino-1-cyclopentene

Property Value Reference(s)

CAS Number 7148-07-4 [1][4]

Molecular Formula C₉H₁₅N [1][4]

Molecular Weight 137.23 g/mol [1]

Appearance
Light yellow to orange clear

liquid
[1]

Boiling Point
100-110 °C at 15 mmHg; 93

°C at 16 mmHg
[1][3]

Density 0.941 g/mL at 25 °C [3]

Refractive Index (n²⁰/D) 1.5155 - 1.52 [1][3]

Table 2: Spectroscopic Data for 1-Pyrrolidino-1-cyclopentene
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Data Type Key Peaks / Signals

FT-IR (cm⁻¹)

The FT-IR spectrum of 1-pyrrolidino-1-

cyclopentene has been experimentally reported,

with key vibrational assignments determined

through theoretical calculations.[2]

¹H NMR (ppm) Data not available in the search results.

¹³C NMR (ppm) Data not available in the search results.

Mass Spectrum
Data available through the NIST Chemistry

WebBook.[5]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 1-pyrrolidino-1-
cyclopentene and its subsequent use in Stork enamine alkylation and acylation reactions.

These protocols are based on established procedures for analogous compounds and represent

best practices.

Synthesis of 1-Pyrrolidino-1-cyclopentene
This procedure details the formation of the enamine from cyclopentanone and pyrrolidine via

azeotropic removal of water.

Reaction Scheme: Cyclopentanone + Pyrrolidine → 1-Pyrrolidino-1-cyclopentene + Water

Protocol:

Apparatus Setup: Equip a round-bottomed flask with a Dean-Stark apparatus, a reflux

condenser, and a magnetic stir bar.

Reagents: To the flask, add cyclopentanone (1.00 eq), pyrrolidine (1.50 eq), and a catalytic

amount of p-toluenesulfonic acid monohydrate (0.02 eq). Use a suitable solvent, such as

toluene or benzene, to facilitate azeotropic removal of water.

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing

the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected
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(typically 4-6 hours).

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess

pyrrolidine under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude enamine by vacuum distillation to yield 1-pyrrolidino-
1-cyclopentene as a clear, pale-yellow oil. The product should be stored under an inert

atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[3]

Stork Enamine Alkylation: Synthesis of 2-
Methylcyclopentanone
This protocol describes the α-alkylation of cyclopentanone using its enamine derivative and an

alkyl halide, followed by hydrolysis.

Workflow:
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Experimental workflow for Stork enamine alkylation.

Protocol:

Alkylation: In a dry flask under an inert atmosphere, dissolve 1-pyrrolidino-1-cyclopentene
(1.0 eq) in a dry solvent such as dioxane.[6] Add methyl iodide (1.5 eq) dropwise at room

temperature. Stir the mixture for 12-24 hours.

Hydrolysis: To the reaction mixture containing the intermediate iminium salt, add an aqueous

acid solution (e.g., 10% HCl).[6] Stir vigorously for 1-2 hours at room temperature to facilitate

complete hydrolysis.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel to obtain pure 2-methylcyclopentanone.

Stork Enamine Acylation: Synthesis of 2-
Acetylcyclopentanone
This protocol outlines the α-acylation of cyclopentanone to form a β-diketone, a valuable

synthetic intermediate.

Protocol:

Acylation: In a dry flask under an inert atmosphere, dissolve 1-pyrrolidino-1-cyclopentene
(1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).[6] Cool the solution to 0 °C in an

ice bath. Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the

addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

Hydrolysis: Hydrolyze the resulting intermediate by adding an aqueous acid solution (e.g.,

10% HCl) and stirring for 1-2 hours.

Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl

acetate) multiple times.

Work-up: Combine the organic extracts, wash with saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by a brine wash. Dry the organic layer over

anhydrous sodium sulfate.

Purification: After removing the solvent by rotary evaporation, purify the crude 2-

acetylcyclopentanone by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations
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The following diagrams, generated using Graphviz, illustrate the key chemical transformations

involving 1-pyrrolidino-1-cyclopentene.

Synthesis of 1-Pyrrolidino-1-cyclopentene
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Synthesis of 1-pyrrolidino-1-cyclopentene.

Mechanism of Stork Enamine Alkylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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